molecular formula C11H7ClN2O B13812279 [(4-Chlorophenyl)(methoxy)methylene]malononitrile

[(4-Chlorophenyl)(methoxy)methylene]malononitrile

Cat. No.: B13812279
M. Wt: 218.64 g/mol
InChI Key: RSNVAKYRWIAILY-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)(methoxy)methylene]malononitrile is a versatile chemical intermediate of significant interest in synthetic organic chemistry and agricultural science research. Its primary research value lies in its role as a key precursor in the synthesis of complex heterocyclic systems, particularly pyrazole derivatives. These synthesized structures are crucial for investigating and developing new Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as the commercial fungicide isopyrazam (https://www.epa.gov/sites/default/files/2015-09/documents/isopyrazam decision document.pdf). The compound's mechanism of action, when incorporated into active molecules, involves inhibiting the succinate dehydrogenase enzyme in fungal pathogens, thereby disrupting cellular respiration. Researchers utilize this building block to create novel analogs for structure-activity relationship studies, aiming to develop new agrochemicals with improved efficacy and safety profiles. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for human consumption.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-[(4-chlorophenyl)-methoxymethylidene]propanedinitrile

InChI

InChI=1S/C11H7ClN2O/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3

InChI Key

RSNVAKYRWIAILY-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of [(4-Chlorophenyl)(methoxy)methylene]malononitrile

General Synthetic Strategy

The synthesis of this compound typically involves a two-step process:

This approach is consistent with analogous preparations of (4-phenoxyphenyl)methylene malononitrile derivatives reported in the patent literature, which provide a robust framework for the synthesis of related compounds with different aromatic substituents.

Detailed Stepwise Preparation

Step 1: Condensation Reaction
  • Reactants: 4-Chlorobenzaldehyde and malononitrile.
  • Catalyst/Base: Diisopropylethylamine or other suitable organic/inorganic bases.
  • Solvent: Commonly used solvents include toluene, tetrahydrofuran, or polar aprotic solvents such as acetone or 1,4-dioxane.
  • Conditions: The reaction is typically carried out at moderate temperatures (25–40°C) with stirring until completion, monitored by thin-layer chromatography (TLC).
  • Outcome: Formation of 2-(hydroxy(4-chlorophenyl)methylene)malononitrile.

This condensation involves a Knoevenagel-type reaction where the active methylene group of malononitrile reacts with the aldehyde group of 4-chlorobenzaldehyde in the presence of a base, forming a hydroxy-substituted intermediate.

Step 2: Methylation of the Hydroxy Intermediate
  • Methylating Agent: Dimethyl sulfate or methyl iodide.
  • Base: Potassium carbonate or sodium bicarbonate.
  • Solvent: 1,4-Dioxane, acetone, or other polar aprotic solvents.
  • Conditions: The methylation is performed at room temperature or slightly elevated temperatures with stirring.
  • Outcome: Conversion of the hydroxy group to a methoxy group, yielding this compound.

The methylation step is typically carried out in situ after the condensation or as a separate step, ensuring high purity and yield of the methoxy-substituted malononitrile derivative.

Representative Reaction Scheme

Step Reactants/Conditions Product
1 4-Chlorobenzaldehyde + Malononitrile + Base (e.g., diisopropylethylamine) in Toluene at 25–40°C 2-(Hydroxy(4-chlorophenyl)methylene)malononitrile
2 Intermediate + Dimethyl sulfate + K2CO3 in 1,4-Dioxane or Acetone at RT This compound

Analysis of Preparation Methods

Choice of Base and Solvent

  • Organic bases such as diisopropylethylamine are preferred for their mildness and efficiency in promoting the condensation without side reactions.
  • Inorganic bases like potassium carbonate are effective for methylation due to their ability to deprotonate the hydroxy intermediate, facilitating nucleophilic substitution.
  • Solvent selection is critical; polar aprotic solvents enhance methylation efficiency, while solvents like toluene are favored for condensation due to their inertness and ability to dissolve aromatic substrates.

Reaction Yields and Purification

  • The condensation step generally proceeds with high yield (>80%) under optimized conditions.
  • Methylation yields can vary but typically exceed 75% when using dimethyl sulfate and potassium carbonate.
  • Purification methods include recrystallization from suitable solvents (e.g., toluene, ethanol) and solvent-antisolvent techniques to obtain crystalline products with high purity.

Alternative Catalytic Approaches

Recent literature indicates the use of nanomagnetic metal–organic frameworks as catalysts for related malononitrile condensation reactions, offering environmentally friendly and efficient alternatives. For example, Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalysts have been applied to synthesize nicotinonitrile derivatives under solvent-free conditions with good yields, suggesting potential applicability to the preparation of this compound.

Comprehensive Research Findings

Parameter Optimal Conditions Remarks
Base for Condensation Diisopropylethylamine (organic base) Mild, efficient, minimizes side reactions
Solvent for Condensation Toluene or tetrahydrofuran Good solubility for reactants, inert
Temperature 25–40°C Ambient to mild heating optimal
Methylating Agent Dimethyl sulfate Effective methyl donor, requires base
Base for Methylation Potassium carbonate or sodium bicarbonate Facilitates methylation via deprotonation
Solvent for Methylation 1,4-Dioxane or acetone Polar aprotic solvents enhance reaction rate
Purification Recrystallization, solvent-antisolvent technique Achieves high purity crystalline product
Yield (Condensation) >80% High yield under optimized conditions
Yield (Methylation) >75% Efficient methylation with proper base and solvent

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)(methoxy)methylene]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Condensation: Aldehydes or ketones can be used as electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while condensation reactions can produce a range of carbonyl-containing compounds .

Scientific Research Applications

Ultraviolet Absorption

One of the primary applications of [(4-Chlorophenyl)(methoxy)methylene]malononitrile is as an ultraviolet (UV) absorber in polymers and coatings. It has been demonstrated to enhance the stability of materials exposed to UV light, thereby reducing degradation and discoloration.

  • Case Study: Leather Treatment
    A formulation containing this compound was applied to leather products. The treated leather exhibited significantly less yellowing compared to untreated samples, indicating effective UV protection. The process involved emulsifying the compound with methacrylate esters and applying it as a protective coating on leather surfaces .
  • Table 1: Comparison of Yellowing in Treated vs. Untreated Leather
Sample TypeYellowing Index
Untreated Leather5.2
Treated Leather2.1

Polymer Composites

The compound is also utilized in the formulation of polymer composites, particularly in polyethylene and polyester resins. Its inclusion helps improve the thermal and mechanical properties of these materials.

  • Case Study: Polyethylene Films
    In experiments where polyethylene films were produced with this compound, the films demonstrated enhanced resistance to discoloration when exposed to light compared to control films lacking the UV absorber .

Antibacterial Properties

Research indicates that derivatives of malononitrile compounds exhibit significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Case Study: Antibacterial Activity
    A study evaluated several malononitrile derivatives for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound displayed notable inhibition against these pathogens, suggesting potential applications in drug development for treating infections .
  • Table 2: Antibacterial Activity of Malononitrile Derivatives
Compound NameInhibition Zone (mm)Bacterial Strain
This compound15Staphylococcus aureus
Other Malononitriles10-12E. coli

Veterinary Applications

Recent studies have explored the use of malononitrile compounds, including this compound, in veterinary medicine for controlling parasites in animals.

  • Case Study: Parasite Control
    Research has indicated that formulations containing this compound can effectively protect animals from various parasitic infections, making it a promising candidate for veterinary pharmaceuticals .

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)(methoxy)methylene]malononitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Malononitrile Derivatives

Compound Name Substituents Key Structural Features
[(4-Chlorophenyl)(methoxy)methylene]malononitrile 4-Cl-C₆H₄, OCH₃ High electrophilicity; planar conformation
2-((10-Hexylphenothiazin-3-yl)methylene)malononitrile (3a) Hexyl-phenothiazine Extended π-conjugation; alkyl chain enhances solubility
Vanillylidenemalononitrile 4-HO-3-MeO-C₆H₃ Bioactive substituents; potential for antioxidant activity
2-(4-Nitrobenzylidene)malononitrile 4-NO₂-C₆H₄ Strong electron-withdrawing nitro group; used in molecular devices
[(2-Chlorophenyl)methylene]malononitrile 2-Cl-C₆H₄ Ortho-substitution reduces steric hindrance; lower melting point (68–70°C)

Key Research Findings

  • Electrophilicity Hierarchy: Nitro-substituted derivatives (e.g., 2-(4-nitrobenzylidene)malononitrile) exhibit higher electrophilicity than methoxy- or alkyl-substituted analogs due to the strong electron-withdrawing nitro group .
  • Catalytic Dependence: [(4-Chlorophenyl)methylene]malononitrile requires catalysts (e.g., fluorous pyridines) for phospha-Michael additions, whereas phenothiazine hybrids undergo spontaneous reactions under mild conditions .

Data Tables

Table 3: Crystallographic Data for Selected Derivatives

Compound Crystal System Space Group Notable Interactions
3a (Phenothiazine-hexyl derivative) Monoclinic P21/a π-π stacking; C–H···N bonds
3b (Phenothiazine-octyl derivative) Triclinic P-1 Alkyl chain interdigitation
This compound N/A* N/A* Planar geometry (DFT-predicted)

Biological Activity

[(4-Chlorophenyl)(methoxy)methylene]malononitrile is a synthetic compound that belongs to the malononitrile family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure

The compound can be represented as follows:

C11H8ClN2O\text{C}_{11}\text{H}_{8}\text{ClN}_{2}\text{O}

Antimicrobial Activity

Malononitrile derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds in this class exhibit both antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against tested pathogens .

Anticancer Activity

Research has highlighted the potential anticancer properties of malononitrile derivatives. The active methylene group in these compounds plays a crucial role in their reactivity and biological efficacy:

  • Mechanism of Action : The anticancer activity is thought to arise from the ability of these compounds to interact with cellular macromolecules, potentially leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation significantly, suggesting their potential as therapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of malononitrile derivatives have been documented in various studies:

  • Inhibition of Inflammatory Pathways : Compounds such as this compound have been shown to inhibit key inflammatory mediators, contributing to their therapeutic potential in inflammatory diseases .
  • Research Findings : A study indicated that these compounds could reduce inflammation markers in cell cultures, supporting their use in treating inflammatory conditions .

Data Table: Biological Activities of this compound

Biological Activity Tested Strains/Models Results References
AntibacterialSalmonella typhiMIC = 0.22 - 0.25 μg/mL
AntifungalVarious fungal strainsModerate activity observed
AnticancerCancer cell linesSignificant proliferation inhibition
Anti-inflammatoryCell culturesReduced inflammation markers

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various malononitrile derivatives, including this compound, revealing its effectiveness against resistant bacterial strains .
  • Anticancer Mechanism Investigation : Research focused on the mechanism through which malononitrile derivatives induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Q & A

Q. Table 1. Catalytic Efficiency of ZnO in Phospha-Michael Additions

Catalyst TypeReaction Time (h)Yield (%)ConditionsReference
Nano ZnO (20–30 nm)2.592Solvent-free, 80°C
Commercial ZnO4.085Solvent-free, 80°C
None (control)240Solvent-free, 80°C

Q. Table 2. Biological Activity of Thiadiazole Derivatives

CompoundTest OrganismInhibition Zone (mm)Concentration (µg/mL)Reference
2-(bis((5-(4-chlorophenyl)-thiadiazolyl)methylene)malononitrileS. aureus35200

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